2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
2-nitro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c16-15(17)11-5-1-2-6-12(11)20(18,19)14-9-7-10-4-3-8-13-10/h1-2,5-6,10,13-14H,3-4,7-9H2/t10-/m1/s1 |
InChI Key |
RFCWJOFZDNVCDQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the nitration of N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives under oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Pyrrolidin-2-one derivatives.
Scientific Research Applications
2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural Implications :
- The phenyl group in the (S)-analog introduces greater hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound.
- The stereochemical divergence (R vs. S configurations) suggests distinct binding affinities in chiral environments, such as enzyme active sites.
Q & A
Q. What are the key steps in synthesizing 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide, and how are intermediates purified?
The synthesis typically involves:
Sulfonylation : Reacting 2-nitrobenzenesulfonyl chloride with (2R)-pyrrolidin-2-ylethylamine under basic conditions (e.g., triethylamine in dichloromethane).
Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
Final Product Isolation : Confirm purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. How is the structure and purity of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR) : and NMR spectra identify proton and carbon environments (e.g., sulfonamide NH at δ 7.8–8.2 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 354.12) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3%) .
Q. What crystallographic methods are used to determine its solid-state structure?
- Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in methanol) are analyzed using SHELXL for refinement. Key parameters include R-factor (<0.05) and bond angle/geometry validation .
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K. Hydrogen bonds and nitro-group geometry are critical for validation .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
-
Parameter Optimization :
Variable Optimal Range Impact on Yield Temperature 0–5°C (exothermic control) Prevents decomposition Solvent Anhydrous DCM Minimizes hydrolysis Base Triethylamine (2.5 eq) Neutralizes HCl efficiently -
Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (disappearance of sulfonyl chloride peak at 1370 cm) .
Q. How does the (2R)-pyrrolidinylethyl group influence biological activity?
- Structure-Activity Relationship (SAR) :
- The chiral pyrrolidine moiety enhances target binding (e.g., enzyme inhibition via hydrogen bonding).
- Replacements (e.g., piperidine) reduce activity by 30–50%, as shown in comparative assays .
- Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinity to serine proteases (ΔG ≈ −8.2 kcal/mol) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Decoupling Experiments : Use - COSY to identify coupling partners of ambiguous protons.
- Dynamic NMR : Heat samples to 50°C to assess conformational exchange (e.g., pyrrolidine ring puckering) .
- Isotopic Labeling : Synthesize -labeled analogs to confirm NH proton assignments .
Q. How is the compound’s stability assessed under varying storage conditions?
Q. What computational methods predict its physicochemical properties?
- Density Functional Theory (DFT) : Calculate dipole moment (≈5.2 D) and electrostatic potential maps to identify reactive sites .
- LogP Estimation : Use ChemAxon or ACD/Labs software (predicted LogP = 1.8) to guide solubility studies .
Q. How are polymorphic forms identified and characterized?
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD.
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C differences indicate polymorphism) .
Q. What in vitro assays evaluate its potential as a protease inhibitor?
- Enzyme Inhibition Assays :
- Trypsin Inhibition : Measure IC using fluorogenic substrate Boc-Gln-Ala-Arg-AMC (typical IC ≈ 2.1 µM) .
- Kinetic Analysis : Lineweaver-Burk plots confirm non-competitive inhibition (K = 1.8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
